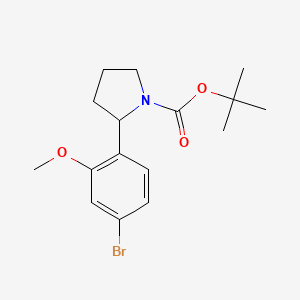

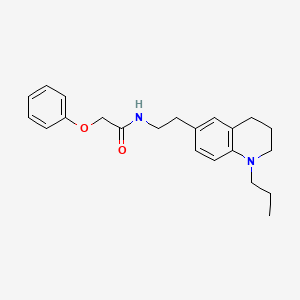

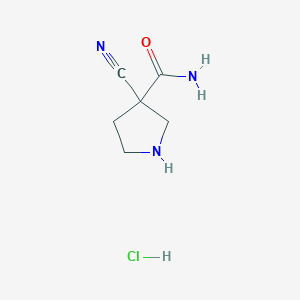

![molecular formula C13H11N5O B2788856 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-45-7](/img/structure/B2788856.png)

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology as compared to those of BODIPYS . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Wirkmechanismus

The mechanism of action of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is not fully understood. However, it has been suggested that this compound may work by inhibiting specific enzymes or signaling pathways in cells, leading to the suppression of tumor growth and the prevention of disease progression.

Biochemical and Physiological Effects:

Studies have shown that this compound has various biochemical and physiological effects on cells. It has been found to induce cell death in cancer cells and prevent the growth and spread of tumors. Additionally, this compound has been found to have neuroprotective effects and may help to prevent the onset and progression of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea in lab experiments has several advantages. It is a relatively stable compound and can be easily synthesized using a specific method. Additionally, this compound has been found to have low toxicity levels, making it a safe option for use in lab experiments. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea. One potential direction is the further investigation of its potential use in cancer treatment, including the development of new drug formulations and the study of its effects on different types of cancer. Additionally, this compound could be studied further for its potential use in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Further research could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.

Synthesemethoden

The synthesis of 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea involves a reaction between 6-amino pyrazolo[1,5-a]pyrimidine and phenyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent, and the resulting compound is purified using various techniques.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been studied for its potential applications in various fields of scientific research. It has been found to have potential anticancer properties and has been studied for its use in cancer treatment. Additionally, this compound has been studied for its potential use in the treatment of various other diseases, including Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name |

1-phenyl-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c19-13(16-10-4-2-1-3-5-10)17-11-8-14-12-6-7-15-18(12)9-11/h1-9H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMDBIPSPLIGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

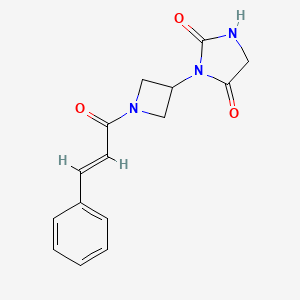

![4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2788777.png)

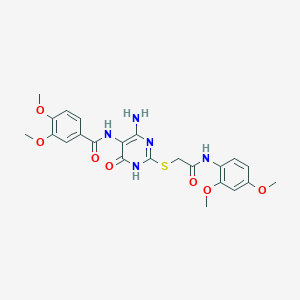

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)

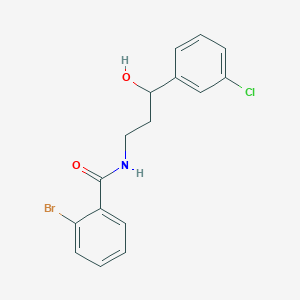

![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-methylacetamide](/img/structure/B2788796.png)